ARRY-300 (MEK300)
Description
ARRY-300 is an investigational allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1/2), a critical component of the RAS/RAF/MEK/ERK signaling pathway implicated in cancer proliferation and survival. It was developed as part of a broader effort to target oncogenic mutations in the MAPK pathway, particularly in BRAF- or RAS-driven malignancies like melanoma and colorectal cancer .
Preclinical studies positioned ARRY-300 among second-generation MEK inhibitors designed to improve potency and reduce toxicity compared to first-generation agents like CI-1040. However, its chemical structure remains undisclosed, distinguishing it from peers with publicly available structural data .
Note on Terminology: The designation "MEK300" may cause confusion. In industrial contexts, "MEK300" refers to 7-methoxycoumarin (CAS 84228-93-3), a compound unrelated to oncology . This article exclusively discusses ARRY-300, the MEK inhibitor.
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ARRY300; ARRY 300; ARRY-300; MEK300; MEK-300; MEK 300.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights:
Structural and Mechanistic Similarities :
ARRY-300 belongs to the CI-1040 analog class, sharing allosteric binding to MEK1/2’s hydrophobic pocket adjacent to the ATP-binding site. Common interactions involve residues Lys97, Ser212, and Val127, as seen in PD-0325901 and Cobimetinib . However, ARRY-300’s undisclosed structure limits direct molecular comparisons .
Enzymatic Potency: While ARRY-300’s IC₅₀ is unreported, its peers exhibit nanomolar-range potency. Trametinib (IC₅₀: 0.92–3.4 nM) and Cobimetinib (IC₅₀: 1.4 nM) demonstrate superior enzymatic inhibition, correlating with their clinical success .
Clinical Progress: ARRY-300 lags behind others in development. Selumetinib and Trametinib have achieved regulatory approval for neurofibromatosis type 1 (NF1) and BRAF-mutant melanoma, respectively, while ARRY-300 remains in early-phase testing without published outcomes .
Safety and Efficacy: Agents like AZD8330 (26% clinical activity in advanced cancers) and CH5126766 (manageable toxicity with antitumor activity) highlight the variability in MEK inhibitor profiles . ARRY-300’s safety profile in humans is unknown due to undisclosed trial data .
Q & A
Q. How to integrate multi-omics data to identify ARRY-300’s novel therapeutic contexts (e.g., autoimmune diseases)?
- Methodological Answer : Use pathway enrichment analysis (GSEA) on proteomic/phosphoproteomic datasets from autoimmune models. Validate hits in ex vivo T-cell suppression assays. Prioritize indications with upregulated MEK-ERK signaling (e.g., lupus nephritis) using LINCS L1000 connectivity mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
